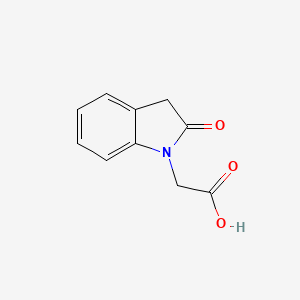

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Description

FT-IR Spectroscopy

Key absorption bands include:

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 10.92 (s, 1H) : Carboxylic acid proton

- δ 7.45–6.75 (m, 4H) : Aromatic protons

- δ 4.21 (s, 2H) : Methylene protons (CH₂)

- δ 3.88 (d, J = 15.6 Hz, 1H) : Amide proton .

¹³C NMR (100 MHz, DMSO-d₆) :

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 192.07 [M+H]⁺ , consistent with the molecular formula C₁₀H₉NO₃. Fragment ions include:

Tautomerism and Conformational Analysis

The compound exhibits amide-imidol tautomerism , where the keto form (2-oxoindoline) equilibrates with the enol form (2-hydroxyindole) (Figure 1). Computational studies using density functional theory (DFT) predict the keto tautomer is 12.3 kcal/mol more stable than the enol form due to resonance stabilization of the amide group .

Conformational dynamics :

- The acetic acid side chain adopts a gauche conformation relative to the oxindole ring, minimizing steric hindrance.

- Rotational barriers of 8.2 kcal/mol are observed for the C–C bond between the oxindole and acetic acid moieties .

Table 2 summarizes tautomeric equilibrium constants in different solvents:

| Solvent | Keto:Enol Ratio | |

|---|---|---|

| Water | 95:5 | |

| DMSO | 85:15 | |

| Chloroform | 98:2 | . |

This tautomeric behavior influences reactivity in synthetic applications, particularly in condensation reactions with hydrazines or amines .

Properties

IUPAC Name |

2-(2-oxo-3H-indol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-5-7-3-1-2-4-8(7)11(9)6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJISQOWTFXMRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40380-68-5 | |

| Record name | 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, often involves cyclization reactions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole in a 40-50% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents are used to convert the compound into its reduced form.

Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is its reported antitumor activity. Several studies have highlighted its effectiveness against various solid tumors, particularly colorectal and lung cancers.

Case Studies

- Colorectal Cancer : A patent (US20030158153A1) discusses the use of derivatives of this compound in treating colorectal carcinoma, which is prevalent in Western countries with about 421,000 new cases annually. The patent emphasizes the need for novel therapeutic agents due to the limited effectiveness of existing chemotherapy options like 5-fluorouracil .

- Lung Cancer : Similar findings have been reported regarding lung tumors, where the compound's derivatives show promise in overcoming resistance to conventional treatments .

Other Therapeutic Potentials

Beyond antitumor applications, there are indications that this compound may have other therapeutic uses:

- Anti-inflammatory Properties : Preliminary studies suggest that compounds related to this structure may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biological processes. For instance, indole derivatives are known to interact with multiple receptors, contributing to their diverse biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Group Effects

The biological and physicochemical properties of indole derivatives are highly sensitive to substituents on the core scaffold. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Analogues

Impact of Substituents on Activity

- Nitrile vs. Carboxylic Acid : The nitrile group in 4a increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted melatonin receptor binding . In contrast, the carboxylic acid in the target compound improves water solubility and hydrogen-bonding capacity, favoring interactions with polar enzyme active sites .

- Ester Derivatives : Methyl or ethyl esters (e.g., ) act as prodrugs, requiring enzymatic hydrolysis to release the active carboxylic acid form. This modification improves oral bioavailability .

- Aromatic Substitutions : The 4-nitrobenzoyl group in Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate introduces electron-withdrawing effects, stabilizing the molecule and enhancing COX-2 inhibitory activity .

Biological Activity

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, also known as 2-oxindole-3-acetic acid, is a compound of significant interest in pharmacological research. This article explores its biological activities, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , indicating it belongs to the oxindole class of compounds. The structure features an indole moiety with a keto group and a carboxymethyl substituent, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study evaluated various derivatives of pyrazole and found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL . Although specific data for this compound was not detailed in this study, its structural similarity to active derivatives suggests potential efficacy.

The proposed mechanisms of action for compounds similar to this compound include:

- Inhibition of DNA Gyrase : Some derivatives have shown inhibitory effects on DNA gyrase with IC50 values ranging from 12.27–31.64 μM, suggesting that this compound may interfere with bacterial DNA replication .

- Antibiofilm Activity : The ability of certain derivatives to reduce biofilm formation significantly indicates that this compound could be effective in preventing chronic infections associated with biofilms .

Toxicity and Safety Profile

Toxicity assessments have revealed that many derivatives exhibit low hemolytic activity (ranging from 3.23% to 15.22% lysis), indicating a favorable safety profile compared to standard toxic agents like Triton X-100 . Additionally, noncytotoxicity was observed with IC50 values exceeding 60 μM, suggesting that therapeutic doses could be safely administered without significant adverse effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

These findings suggest that derivatives related to this compound hold promise across various therapeutic areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.